An In-Depth Technical Guide to 3-Methoxy-2-methylfluoren-9-one: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 3-Methoxy-2-methylfluoren-9-one: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-Methoxy-2-methylfluoren-9-one, a heterocyclic aromatic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and characterization, alongside an exploration of its prospective biological activities.
Introduction: The Significance of the Fluorenone Scaffold
Fluorenone (9H-fluoren-9-one) and its derivatives are a class of polycyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities and unique photophysical properties.[1] The rigid, planar tricyclic ring system of the fluorenone core serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[2] Fluorenone derivatives have demonstrated a wide range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antibacterial activities.[1][2]
The introduction of various substituents onto the fluorenone backbone allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological targets and efficacy. The methoxy (-OCH3) and methyl (-CH3) groups, as present in 3-Methoxy-2-methylfluoren-9-one, are particularly significant in medicinal chemistry. The methoxy group can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, while the methyl group can modulate binding affinity and selectivity for target proteins.[3] This guide focuses specifically on the 3-Methoxy-2-methylfluoren-9-one isomer, providing a detailed examination of its chemical and biological characteristics.
Physicochemical Properties and Structural Elucidation
The fundamental properties of 3-Methoxy-2-methylfluoren-9-one are summarized below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties may be predicted or inferred from closely related analogs due to the limited availability of specific experimental data for this exact compound.
| Property | Value | Source |
| IUPAC Name | 3-Methoxy-2-methyl-9H-fluoren-9-one | - |
| CAS Number | 42839-91-8 | [4] |
| Molecular Formula | C₁₅H₁₂O₂ | Derived |
| Molecular Weight | 224.26 g/mol | Derived |
| Appearance | Expected to be a yellow to orange crystalline solid | General observation for fluorenones[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General observation for fluorenones |
Structural Confirmation
The definitive structure of 3-Methoxy-2-methylfluoren-9-one is best confirmed through a combination of spectroscopic techniques.
Caption: Chemical structure of 3-Methoxy-2-methylfluoren-9-one.
Synthesis of 3-Methoxy-2-methylfluoren-9-one
Several synthetic routes are available for the preparation of substituted fluorenones.[5] A common and effective strategy involves the intramolecular cyclization of a biphenyl-2-carboxylic acid derivative. This approach offers good control over the regiochemistry of the final product.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Methoxy-2-methylfluoren-9-one can be envisioned starting from commercially available 3-methoxy-2-methylbenzoic acid and a suitable phenylating agent via a Suzuki coupling reaction, followed by an intramolecular Friedel-Crafts acylation.
Caption: Proposed synthetic workflow for 3-Methoxy-2-methylfluoren-9-one.
Step-by-Step Experimental Protocol
Step 1: Suzuki Coupling to form 2'-Phenyl-3-methoxy-2-methylbenzoic acid
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To a degassed solution of 3-methoxy-2-methylbenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude 2'-phenyl-3-methoxy-2-methylbenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Rationale: The Suzuki coupling is a robust and widely used cross-coupling reaction for the formation of C-C bonds, making it an ideal choice for constructing the biphenyl backbone.[6]
Step 2: Intramolecular Friedel-Crafts Acylation
-
To the 2'-phenyl-3-methoxy-2-methylbenzoic acid (1.0 eq), add an excess of a cyclizing agent such as polyphosphoric acid (PPA).
-
Heat the mixture at a temperature ranging from 80 to 120 °C for 2-6 hours, monitoring the reaction by TLC.
-
Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid like AlCl₃ in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the resulting solid by column chromatography on silica gel to afford pure 3-Methoxy-2-methylfluoren-9-one.
Rationale: Intramolecular Friedel-Crafts acylation is a classic and effective method for the formation of cyclic ketones, providing a direct route to the fluorenone core.[6]
Analytical Characterization
A comprehensive analytical workflow is essential for the unambiguous identification and purity assessment of the synthesized 3-Methoxy-2-methylfluoren-9-one.
Caption: Logical flow for the analytical characterization of the target compound.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3-Methoxy-2-methylfluoren-9-one, based on the analysis of structurally similar compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy protons around δ 3.9 ppm. A singlet for the methyl protons around δ 2.3 ppm. |
| ¹³C NMR | Carbonyl carbon signal around δ 190-195 ppm. Aromatic carbon signals in the range of δ 110-160 ppm. Methoxy carbon signal around δ 55-60 ppm. Methyl carbon signal around δ 15-20 ppm. |
| IR (Infrared) | A strong carbonyl (C=O) stretching band around 1710-1730 cm⁻¹. C-O stretching bands for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching bands above 3000 cm⁻¹. |
| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₅H₁₂O₂. |
Biological Activity and Therapeutic Potential
While specific biological studies on 3-Methoxy-2-methylfluoren-9-one are not extensively reported in the public domain, the broader class of fluorenone derivatives has shown significant promise in drug discovery.
Potential Pharmacological Activities
-
Anticancer Properties: Many fluorenone derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[2][7] The planar structure of the fluorenone scaffold allows for intercalation into DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, substituted fluorenones can act as inhibitors of key signaling pathways involved in cell proliferation and survival.
-
Antiviral Activity: Certain fluorenone derivatives have demonstrated potent antiviral effects.[1] The mechanism of action may involve the inhibition of viral enzymes or interference with the viral life cycle.
-
Antioxidant and Anti-inflammatory Effects: The aromatic nature of the fluorenone ring system can enable it to act as a scavenger of reactive oxygen species (ROS), thus exhibiting antioxidant properties.[8] By reducing oxidative stress, these compounds may also exert anti-inflammatory effects.
Caption: Conceptual diagram of potential biological activities.
Conclusion and Future Directions
3-Methoxy-2-methylfluoren-9-one represents a compelling molecular scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using a suite of analytical techniques. While further research is required to fully elucidate its specific biological activities and mechanism of action, the existing literature on related fluorenone derivatives suggests a high potential for applications in oncology, virology, and the treatment of inflammatory diseases. Future studies should focus on the targeted synthesis and comprehensive biological evaluation of 3-Methoxy-2-methylfluoren-9-one to unlock its full therapeutic potential.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-9H-fluoren-9-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). MGM-9 [(E)-methyl 2-(3-ethyl-7a,12a-(epoxyethanoxy)-9-fluoro-1,2,3,4,6,7,12,12b-octahydro-8-methoxyindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate], a. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
eGrove. (2019, May). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
-
PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylpyridine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Methyl-9-fluorenone. Retrieved from [Link]
-
MolForge. (n.d.). Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- (CID 39309). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methoxy-2-methyl-1-octene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). (3r)-2-{[(9h-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]
-
化工制造网. (n.d.). 3-methoxy-2-methyl-fluoren-9-one、42839-91-8 CAS查询. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved from [Link]
-
Global Science Books. (n.d.). Biological Activity, Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyfluoren-9-one. Retrieved from [Link]
-
precisionFDA. (n.d.). 9,9-DI(METHOXYMETHYL)FLUORENE. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). D-alpha-Amino-n-butyric acid | 2623-91-8. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Buy 2-Methoxyfluoren-9-one | 3133-07-1 [smolecule.com]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
